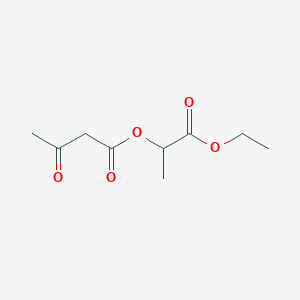
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound’s molecular formula is C9H14O5, and it is characterized by the presence of both ester and ketone functional groups .
Métodos De Preparación
The synthesis of 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-oxobutanoic acid with 1-ethoxy-1-oxopropan-2-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and metabolic transformations .
Comparación Con Compuestos Similares
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate can be compared with similar compounds such as:
1-Ethoxy-1-oxopropan-2-yl acetate: Similar in structure but with an acetate group instead of a 3-oxobutanoate group.
1-Ethoxy-1-oxopropan-2-yl 2-oxobutanoate: Differing by the position of the ketone group.
1-Ethoxy-1-oxopropan-2-yl 3-oxopentanoate: Featuring a longer carbon chain.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
71784-37-7 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxopropan-2-yl) 3-oxobutanoate |
InChI |
InChI=1S/C9H14O5/c1-4-13-9(12)7(3)14-8(11)5-6(2)10/h7H,4-5H2,1-3H3 |
Clave InChI |
BTCYFWDWPKLJCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


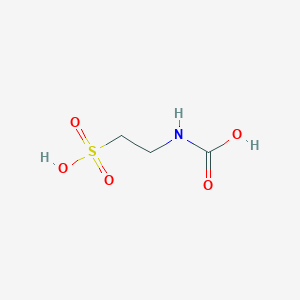
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
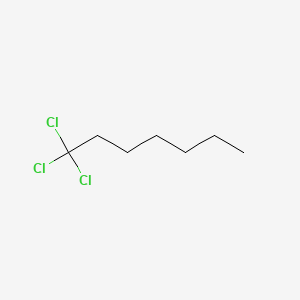
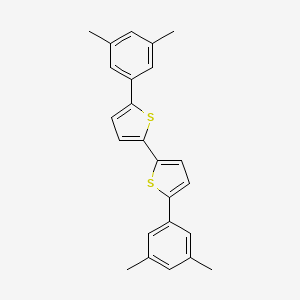


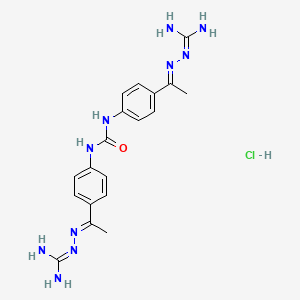

![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
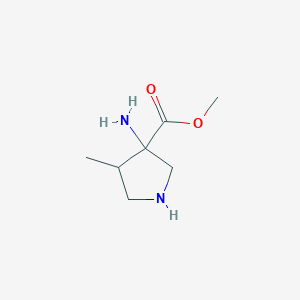
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
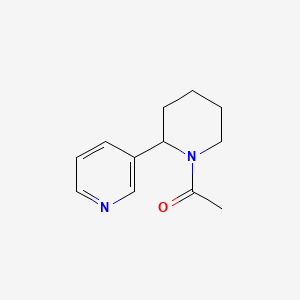
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
